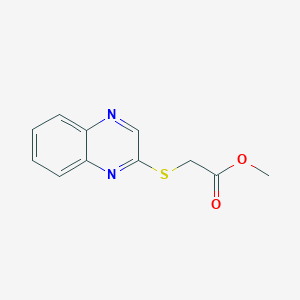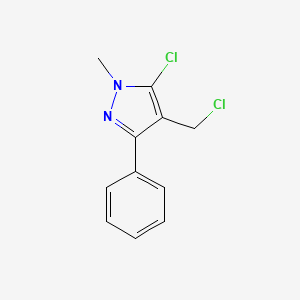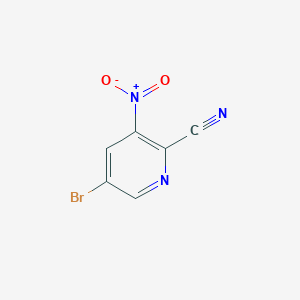
5-溴-2-氰基-3-硝基吡啶
概述
描述
5-Bromo-2-nitropyridine is a chemical compound that serves as an intermediate in the synthesis of pharmaceuticals and pesticides. It is known for its toxic effects on the human body when exposure occurs through the skin and respiratory tract, leading to severe health issues such as methemoglobinemia and delayed encephalopathy .
Synthesis Analysis
The synthesis of 5-Bromo-2-nitropyridine can be achieved through the oxidation of the corresponding amine using hydrogen peroxide. This process has been scaled up for large-scale production, although it initially presented challenges such as low conversion rates, high impurity content, and lack of reproducibility. Through rigorous safety and process studies, a robust and safe protocol was developed for consistent results .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-nitropyridine has been studied using Fourier transform Raman and infrared spectroscopy. The equilibrium geometry, natural atomic charges, and vibrational frequencies were calculated using density functional B3LYP methods. These studies provide a detailed interpretation of the vibrational spectra and help in understanding the molecular structure of the compound .
Chemical Reactions Analysis
5-Bromo-2-nitropyridine has been used in various chemical reactions. For instance, it has been involved in the heterodimerization of cysteine-containing peptides, which is a critical step in the preparation of de novo designed cytochrome model peptides . Additionally, it has been used as a starting material for the synthesis of other pyridine derivatives, such as 2-amino-5-ethoxypyridine, although alternative synthesis routes have been explored due to side reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-nitropyridine have been extensively studied. Quantum mechanical, spectroscopic, and docking studies have provided insights into its electronic and vibrational characteristics. The compound exhibits low softness and high electrophilicity, which are indicative of its biological activity. Its stability and charge delocalization have been analyzed through Natural Bond Orbital (NBO) analysis. The compound also shows promise as a non-linear optical (NLO) material due to its high first-order hyperpolarizability and non-zero dipole moment. Thermodynamic properties have been studied, revealing the relationship between heat capacity, entropy, and enthalpy changes with temperature .
科学研究应用
毒理学研究
5-溴-2-硝基吡啶(一种相关化合物)的毒理学效应已得到研究。一份病例报告详细描述了接触这种化学物质的人,他们出现了头晕、疲劳、恶心,最终出现急性肾衰竭和迟发性脑病 (Shi 等人,2022 年)。该研究强调了此类化学物质通过皮肤和呼吸道吸收时的毒性。
化学合成和安全性
5-溴-2-硝基吡啶(一种类似化合物)的合成涉及过氧化氢氧化。研究重点是开发一种安全、可重复的大规模生产方案,强调了化学制造中安全性研究的重要性 (Agosti 等人,2017 年)。
光谱分析
对 5-溴-2-硝基吡啶进行了光谱研究以了解其分子结构。FT-拉曼光谱和 FT-IR 光谱等技术提供了对化合物振动频率和分子几何形状的见解,有助于更深入地了解其物理性质 (Sundaraganesan 等人,2005 年)。
计算化学和分子对接
对 5-溴-3-硝基吡啶-2-腈的计算研究涉及分析其分子结构、电子性质和反应性。这些研究包括与靶蛋白的分子对接,表明了潜在的生物学应用 (Arulaabaranam 等人,2021 年)。
光学和光物理性质
对 5-溴-2-硝基吡啶的研究还涵盖了其光物理和光学性质。这包括研究其在不同溶剂中的稳定性以及浓度对能隙等性质的影响 (Gündüz 和 Kurban,2018 年)。
溶剂反应性
已探讨了硝基吡啶的卤代和烷氧基衍生物(包括 5-溴-2-硝基吡啶)在不同溶剂中对氨的反应性。这项研究表明溶剂极性如何影响取代过程,这对合成化学应用很有价值 (Hertog 和 Jouwersma,1953 年)。
安全和危害
The safety data sheet for 5-Bromo-2-nitropyridine, a related compound, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
作用机制
Target of Action
The primary target of 5-Bromo-2-Cyano-3-Nitropyridine is the respiratory system . This compound interacts with the respiratory system and can cause respiratory irritation .
Mode of Action
It is known that this compound can cause toxicity if swallowed, in contact with skin, or if inhaled . This suggests that the compound may interact with its targets through these routes of exposure.
Biochemical Pathways
It is speculated that the compound may affect various biological applications
Result of Action
Exposure to the compound can cause skin and eye irritation, and may be harmful if swallowed or in contact with skin .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-Cyano-3-Nitropyridine can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and in a well-ventilated place to maintain its stability . Additionally, it should be avoided in the environment due to its potential toxicity .
属性
IUPAC Name |
5-bromo-3-nitropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrN3O2/c7-4-1-6(10(11)12)5(2-8)9-3-4/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVYONPVHIOJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377838 | |
| Record name | 5-Bromo-2-Cyano-3-Nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
573675-25-9 | |
| Record name | 5-Bromo-2-Cyano-3-Nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-nitropyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

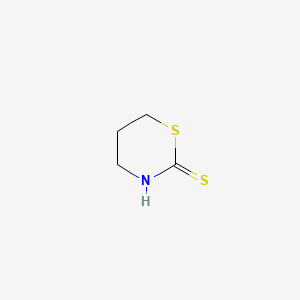
![2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde](/img/structure/B1272400.png)

![1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone](/img/structure/B1272402.png)

![4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid](/img/structure/B1272408.png)
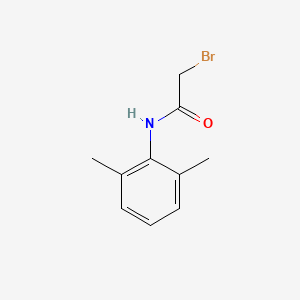
![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol](/img/structure/B1272416.png)
![5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1272419.png)
![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B1272423.png)


